2-Imidazo[1,2-a]pyridin-8-ylethanamine
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Overview
Description
2-Imidazo[1,2-a]pyridin-8-ylethanamine is a compound that belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods have been employed in the synthesis of various imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Imidazo[1,2-a]pyridines are recognized for their significant pharmacological properties, with 2-Imidazo[1,2-a]pyridin-8-ylethanamine being no exception. This compound has been studied for its potential as a therapeutic agent in various medical conditions due to its broad spectrum of biological activities. Research indicates that it has applications in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as a proton pump inhibitor among others. This wide range of applications highlights its potential as a versatile therapeutic agent (Deep et al., 2016).
Synthesis and Chemical Modifications
The synthesis and functionalization of imidazo[1,2-a]pyridines, including this compound, have been areas of active research. New methods for preparing and modifying this compound have been developed to enhance its biological activity and solubility, making it more effective for pharmaceutical applications. Techniques such as C-H functionalization for C-S bond formation have been explored to synthesize functionalized derivatives under mild reaction conditions, which is crucial for pharmaceutical applications (Ravi & Adimurthy, 2017).
Anti-Infectious and Anticholinesterase Potential
Research has also focused on the anti-infectious and anticholinesterase potential of imidazo[1,2-a]pyridine-based compounds. These studies have demonstrated the clinical importance of these compounds in treating heart and circulatory failures, with many derivatives under development for pharmaceutical uses. Specific imidazo[1,2-a]pyridine-based derivatives have shown potential as AChE inhibitors, indicating their possible use in treating neurodegenerative diseases (Kwong et al., 2019).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-imidazo[1,2-a]pyridin-8-ylethanamine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, including this compound, through radical reactions is a topic of recent research .
Result of Action
Certain imidazo[1,2-a]pyridine derivatives have been found to exhibit anticancer properties , and others have shown antifungal activity
Action Environment
It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by the choice of solvent and heating conditions . These factors could potentially influence the action of this compound.
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . The development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry is a potential future direction .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-8-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-8-2-1-6-12-7-5-11-9(8)12/h1-2,5-7H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELOARWQSKVSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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